7-Butylbicyclo[4.1.0]heptane
Description
Context and Significance of Bicyclic Hydrocarbons in Organic Chemistry
Bicyclic hydrocarbons are compounds that feature two rings sharing one or more atoms. wikipedia.orgyoutube.com They are broadly classified into three types: spirocyclic (sharing one atom), fused (sharing two adjacent atoms), and bridged (sharing two non-adjacent atoms). wikipedia.orgyoutube.com The bicyclo[4.1.0]heptane framework falls into the category of fused bicyclic compounds. wikipedia.org The significance of bicyclic hydrocarbons stems from several key aspects:
Structural Rigidity: The fused ring system imparts a conformational rigidity that is often exploited in the design of molecules with specific three-dimensional orientations.
Ring Strain: The presence of small rings, such as the cyclopropane (B1198618) in the bicyclo[4.1.0]heptane system, introduces significant ring strain, which in turn influences the molecule's reactivity. solubilityofthings.com
Chirality: Bicyclic systems can possess multiple stereocenters, leading to a rich stereochemistry that is crucial in areas like asymmetric synthesis and medicinal chemistry.
Natural Occurrence and Bioactivity: Many biologically important molecules, including natural products like camphor (B46023) and α-thujene, feature bicyclic structures. wikipedia.org This has spurred interest in synthesizing novel bicyclic compounds as potential therapeutic agents. researchgate.net
The study of bicyclic hydrocarbons like those based on the bicyclo[4.1.0]heptane skeleton contributes to a deeper understanding of fundamental chemical principles and provides a platform for the development of new synthetic methodologies and functional molecules. ontosight.aitaylorfrancis.com
Historical Perspectives on the Bicyclo[4.1.0]heptane (Norcarane) System
The parent compound of the bicyclo[4.1.0]heptane family is norcarane (B1199111). wikipedia.orgnist.gov Its synthesis and study have a rich history that has contributed significantly to the understanding of cyclopropane chemistry.
Norcarane itself is a colorless liquid. wikipedia.org A significant breakthrough in its preparation was the development of the Simmons-Smith reaction, which involves the reaction of cyclohexene (B86901) with diiodomethane (B129776) and a zinc-copper couple in diethyl ether. wikipedia.orgorgsyn.org This method provides a convenient and high-purity route to norcarane. orgsyn.org Alternative, though sometimes less practical, methods for synthesizing norcarane include the reduction of 7,7-dichloronorcarane with sodium and alcohol, and the light-catalyzed reaction of diazomethane (B1218177) with cyclohexene. orgsyn.org
The study of norcarane and its derivatives has been instrumental in probing the mechanisms of various chemical reactions, particularly those involving enzymatic oxidations. rsc.orgacs.org The strained cyclopropane ring makes these compounds useful as mechanistic probes to detect the presence of radical or cationic intermediates in reactions. rsc.org
Structural Elucidation and Occurrence of 7-Butylbicyclo[4.1.0]heptane in Natural Products
This compound is a derivative of norcarane where a butyl group is attached to the 7-position, which is the carbon atom of the cyclopropane ring that is not part of the cyclohexane (B81311) ring fusion. echemi.comchemspider.com
Structural Properties of this compound
| Property | Value |
| Molecular Formula | C11H20 echemi.com |
| Molecular Weight | 152.28 g/mol echemi.com |
| Monoisotopic Mass | 152.156501 g/mol chemspider.com |
| IUPAC Name | This compound chemspider.com |
| CAS Number | 18645-10-8 echemi.comchem960.com |
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The structure of this compound has been confirmed through various spectroscopic methods. Mass spectrometry data for this compound is available, which aids in its identification and structural analysis. spectrabase.com
As for its natural occurrence, there is currently no readily available information to suggest that this compound is a naturally occurring compound. While bicyclic sesquiterpanes are found in geological samples and crude oils, and many natural products contain bicyclic frameworks, the specific structure of this compound has not been reported as a natural product in the reviewed literature. d-nb.infosemanticscholar.org Its existence is primarily noted in chemical databases and literature related to synthetic organic chemistry. echemi.comchemspider.comspectrabase.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
18645-10-8 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
7-butylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H20/c1-2-3-6-9-10-7-4-5-8-11(9)10/h9-11H,2-8H2,1H3 |
InChI Key |
QCHZLACVEUNVHD-UHFFFAOYSA-N |
SMILES |
CCCCC1C2C1CCCC2 |
Canonical SMILES |
CCCCC1C2C1CCCC2 |
Origin of Product |
United States |
Mechanistic and Reactivity Studies of Bicyclo 4.1.0 Heptane Systems
Theoretical Underpinnings of Ring Strain in Bicyclo[4.1.0]heptane
The fusion of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring creates a bicyclic system known as norcarane (B1199111). This arrangement results in considerable inherent strain, which is a key determinant of its chemical properties. The cis-fused configuration of bicyclo[4.1.0]heptane is notably more stable than its hypothetical trans isomer. vaia.comquora.com The geometry required for a trans fusion would introduce an insurmountable amount of ring and torsional strain, making its formation practically impossible in a six-membered ring system. echemi.comquora.com In the stable cis isomer, the cyclohexane ring adopts a boat-like conformation to accommodate the fused cyclopropane, a contrast to the strain-free chair conformation of simple cyclohexane. echemi.com
The primary sources of strain within the bicyclo[4.1.0]heptane skeleton are angle strain and torsional strain.
Angle Strain: The cyclopropane portion of the molecule is characterized by severe angle strain, as its internal C-C-C bond angles are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. vaia.comweebly.com This deviation leads to inefficient orbital overlap and weaker, more reactive carbon-carbon bonds.
The substantial ring strain in bicyclo[4.1.0]heptane systems is a direct driver of their chemical reactivity. The release of this strain provides a strong thermodynamic incentive for reactions that involve the opening of the cyclopropane ring. jove.comscispace.comrsc.org The high strain energy, reflected in its enthalpy of formation, makes the molecule a candidate for various ring-opening and expansion protocols. scispace.comrsc.org
Thermochemical data quantifies this inherent strain. The enthalpy of combustion for cis-bicyclo[4.1.0]heptane has been measured, allowing for the calculation of its strain energy. researchgate.net For instance, the reaction of bicyclo[4.1.0]hepta-1,3,5-triene with methanol (B129727) has a high reaction enthalpy of -214 kJ/mol, underscoring its significant strain energy and reactivity. This stored potential energy makes the C-C bonds of the cyclopropane ring susceptible to attack by a variety of reagents.
Thermochemical Data for Selected Bicyclo[n.1.0]alkanes
| Compound | Formula | Standard Enthalpy of Formation (liquid, kJ/mol) | Standard Enthalpy of Combustion (liquid, kJ/mol) | Reference |
|---|---|---|---|---|
| cis-Bicyclo[3.1.0]hexane | C₆H₁₀ | -0.4 ± 1.0 | -3934.2 ± 0.8 | researchgate.net |
| cis-Bicyclo[4.1.0]heptane | C₇H₁₂ | -45.6 ± 0.8 | -4581.5 ± 0.7 | researchgate.net |
| cis-Bicyclo[5.1.0]octane | C₈H₁₄ | -81.6 ± 0.7 | -5221.2 ± 0.5 | researchgate.net |
| cis-Bicyclo[6.1.0]nonane | C₉H₁₆ | -104.2 ± 0.8 | -5865.1 ± 0.8 | researchgate.net |
Ring-Opening Reactions of the Cyclopropane Moiety
The release of inherent ring strain is the principal driving force for the characteristic ring-opening reactions of the bicyclo[4.1.0]heptane system. These transformations can be initiated reductively, electrophilically, or nucleophilically, often with a high degree of regio- and stereoselectivity.
Reductive cleavage of the cyclopropane ring is a common transformation for bicyclo[4.1.0]heptane derivatives.
Catalytic Hydrogenolysis: This method typically employs a palladium catalyst to break one of the cyclopropane's C-C bonds. The hydrogenolysis of various substituted bicyclo[4.1.0]heptanes has shown that the reaction often proceeds by selectively cleaving the internal C1–C6 bond. oup.comoup.com For example, the palladium-catalyzed hydrogenolysis of endo-7-fluoro-1-phenylbicyclo[4.1.0]heptane yields phenylcycloheptane (B8682830) as the sole product through the cleavage of this internal bond. oup.com
Dissolving Metal Reductions: Radical ring-opening pathways can be accessed using metals like lithium in liquid ammonia. ucl.ac.uk In the case of 7-methylenebicyclo[4.1.0]heptan-2-one, this reaction leads to products from the cleavage of both the exocyclic bond, due to stereoelectronic control, and the endocyclic bond, which proceeds via a lower energy allylic radical to form cycloheptyl derivatives. ucl.ac.uk
The electron density within the strained C-C bonds of the cyclopropane ring allows it to react with both electrophiles and, under certain conditions, nucleophiles.
Electrophilic Ring Opening: The cyclopropane ring can act as a nucleophile, attacking electrophiles. The reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts is a classic example. acs.org This process involves the electrophilic attack by the mercury salt on the cyclopropane ring, leading to a ring-opened intermediate that is subsequently trapped by a nucleophile. acs.org Acid-catalyzed ring-opening follows a similar principle, where protonation of the cyclopropane ring initiates cleavage.
Nucleophilic Ring Opening: While direct nucleophilic attack on the hydrocarbon is difficult, such reactions are well-documented in heteroatomic analogs and can be induced in the parent system. jove.comnih.gov For instance, bicyclic aziridinium (B1262131) ions, which are nitrogen analogs of the bicyclo[4.1.0]heptane carbocation, readily undergo regio- and stereospecific ring-opening by nucleophiles, driven by the release of strain. jove.comnih.gov The synthesis of bicyclo[4.1.0]heptane systems can also occur via the reverse process, an intramolecular nucleophilic ring closure, highlighting the reversible nature of this bond formation/cleavage. sci-hub.se
The position and stereochemical outcome of the ring cleavage are often highly controlled by the substituents on the bicyclic frame and the reaction conditions.
Regioselectivity: This refers to which of the three cyclopropane C-C bonds is broken. In substituted systems, the cleavage is not random. During the hydrogenolysis of 7-fluoro-1-phenylbicyclo[4.1.0]heptane, the cyclopropane ring is cleaved selectively at the C1–C6 bond. oup.com The position of substituents can direct the cleavage; for instance, introducing a methyl group at the 2-position of this system alters the regioselectivity, favoring cleavage of the C1–C7 bond in the exo-fluoro isomer. oup.com
Stereoselectivity: The stereochemistry of the starting material often dictates the stereochemistry of the product. The reactivity of endo versus exo isomers can differ significantly. oup.com In the photostimulated SRN1 reaction of 7-iodobicyclo[4.1.0]heptane with acetophenone (B1666503) enolate, the reaction shows high stereoselectivity, yielding a product with a significant preference for the exo isomer, with an exo:endo ratio as high as 55:1 in liquid ammonia. researchgate.net This suggests that the intermediate 7-norcaranyl radical is attacked preferentially from one face.
Regioselectivity in the Hydrogenolysis of Substituted Bicyclo[4.1.0]heptanes
| Substrate | Major Cleavage Bond | Major Product | Reference |
|---|---|---|---|
| endo-7-Fluoro-1-phenylbicyclo[4.1.0]heptane | C1–C6 | Phenylcycloheptane | oup.com |
| exo-7-Fluoro-1-phenylbicyclo[4.1.0]heptane | C1–C6 | trans-1-Fluoro-2-phenylcycloheptane | oup.com |
| exo-7-Fluoro-2-methyl-1-phenylbicyclo[4.1.0]heptane | C1–C7 | Not specified | oup.com |
Functional Group Transformations on the Bicyclo[4.1.0]heptane Scaffold
The reactivity of 7-butylbicyclo[4.1.0]heptane is largely dictated by the bicyclo[4.1.0]heptane core, with the butyl group primarily exerting steric and electronic influences on the reaction outcomes.
Oxidation Reactions and Product Diversification
The oxidation of the bicyclo[4.1.0]heptane system can proceed via different pathways, often leading to a variety of oxygenated products. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on the parent norcarane and its derivatives.
The oxidation of bicyclo[n.1.0]alkanes, such as bicyclo[4.1.0]heptane, with agents like dioxiranes, results in the diastereoselective formation of alcohols through C-H bond hydroxylation. semanticscholar.org For instance, the oxidation of 1-methylbicyclo[4.1.0]heptane yields not only unrearranged oxygenation products at the activated C2 and C5 positions but also rearranged products. semanticscholar.org This suggests the involvement of cationic intermediates in the reaction mechanism. semanticscholar.org The initial hydrogen atom abstraction (HAT) from a C-H bond by the oxidizing agent leads to a radical intermediate. This intermediate can then either rebound with the oxygen source to form the alcohol or undergo further oxidation to a carbocation, which can then rearrange before being trapped by a nucleophile. semanticscholar.org
Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and chromium trioxide. The presence of the butyl group at the C7 position in this compound would likely influence the regioselectivity of the oxidation, potentially directing the attack to the sterically more accessible C-H bonds on the six-membered ring. The electron-donating nature of the butyl group could also influence the stability of any potential carbocationic intermediates.
A plausible reaction scheme for the oxidation of this compound with a generic oxidizing agent is presented below, leading to a hypothetical mixture of alcohol products.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Potential Products |
| This compound | [O] | 7-Butylbicyclo[4.1.0]heptan-2-ol |
| 7-Butylbicyclo[4.1.0]heptan-3-ol | ||
| Rearranged products |
Reduction Reactions and Derivative Formation
The reduction of the bicyclo[4.1.0]heptane scaffold can be challenging due to the stability of the cyclopropane ring under many reducing conditions. However, if functional groups are present on the ring system, they can be selectively reduced. For instance, ketone groups on a bicyclo[4.1.0]heptane framework can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride. evitachem.com
In the context of this compound, if a derivative containing a reducible functional group, such as a ketone or an ester, were prepared, standard reduction methods could be applied. For example, the reduction of a hypothetical 7-butylbicyclo[4.1.0]heptan-2-one would be expected to yield 7-butylbicyclo[4.1.0]heptan-2-ol. The stereochemical outcome of such a reduction would be influenced by the steric hindrance imposed by the bicyclic framework and the butyl group.
Selective reduction of ester functionalities is also a viable pathway for derivatization. For instance, the reduction of a lactone function in a complex bicyclo[4.1.0]heptane system has been achieved using diisobutylaluminium hydride (DIBAL-H). researchgate.net
Table 2: Hypothetical Reduction Reactions on Functionalized this compound Derivatives
| Starting Material | Reducing Agent | Product |
| 7-Butylbicyclo[4.1.0]heptan-2-one | Lithium Aluminum Hydride | 7-Butylbicyclo[4.1.0]heptan-2-ol |
| Butyl this compound-2-carboxylate | Diisobutylaluminium Hydride (DIBAL-H) | (7-Butylbicyclo[4.1.0]heptan-2-yl)methanol |
Substitution Reactions on the Bicyclic Framework
Substitution reactions on the saturated carbocyclic framework of this compound are generally difficult to achieve directly and often require prior functionalization. The C-H bonds are typically unreactive towards nucleophilic substitution. However, radical substitution reactions could be a possibility under specific conditions, such as free-radical halogenation.
In related aza-bicyclo[4.1.0]heptane systems, the nitrogen atom can participate in nucleophilic substitution reactions. For the carbocyclic this compound, substitution would likely proceed through intermediates generated by other means. For example, if an alcohol derivative is formed via oxidation, it could be converted to a leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.
The presence of the butyl group at the bridgehead of the cyclopropane would sterically hinder direct substitution at the C7 position. Substitution reactions would be more likely to occur on the six-membered ring, following initial functionalization.
Photochemical Reactivity and Rearrangements of Bicyclo[4.1.0]heptane Derivatives
For example, the photochemical isomerization of tricyclo[4.1.0.0(2,7)]heptane, which contains a bicyclo[4.1.0]heptane core, is a known transformation. thieme-connect.de The irradiation of bicyclo[1.1.0]butane derivatives, which are even more strained, leads to cyclobutene (B1205218) rearrangements. thieme-connect.de These reactions often proceed via diradical intermediates.
Visible light-mediated reactions of donor-acceptor diazo compounds have been used to generate bicyclo[4.1.0]heptane-fused polycycles. chemrxiv.org Furthermore, the photochemical [2+2] cycloaddition is a key method for synthesizing thietanes, which can involve bicyclic structures. beilstein-journals.org
The photochemical behavior of this compound would likely involve cleavage of one of the cyclopropane bonds, leading to a diradical intermediate. This intermediate could then undergo various intramolecular reactions, such as hydrogen shifts or ring-opening, to yield a mixture of rearranged products. The butyl group would not be expected to participate directly in the photochemical reaction but could influence the stability and subsequent reaction pathways of the diradical intermediates.
Computational and Theoretical Chemistry of Bicyclo 4.1.0 Heptane Structures
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the electronic structure and thermodynamic stability of bicyclo[4.1.0]heptane derivatives. Density Functional Theory (DFT) and ab initio methods are commonly employed to determine molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers.
The fusion of the cyclopropane (B1198618) ring to the cyclohexane (B81311) ring in bicyclo[4.1.0]heptane results in significant ring strain. Quantum mechanical calculations have quantified this strain energy. For the parent bicyclo[4.1.0]hept-1,6-ene, an increase in strain of approximately 17 kcal/mol over that for 1,2-dimethylcyclopropene has been calculated. nih.gov The electronic structure is characterized by the interaction of the Walsh orbitals of the cyclopropane ring with the sigma orbitals of the cyclohexane ring. This interaction has profound effects on the reactivity of adjacent C-H bonds. acs.orgresearchgate.netsemanticscholar.org
Computational studies on substituted bicyclo[4.1.0]heptane systems, such as those with silylcarboxylate groups, have been performed to understand the relative thermodynamic stabilities of different diastereoisomers. cas.cz These calculations, often at the DFT level, help rationalize experimentally observed product distributions in synthesis. cas.cz For instance, in the gold(III)-catalyzed Ohloff-Rautenstrauch cycloisomerization, computational modeling using the B2PLYP/6-31G(d)-LANL2DZ model chemistry was used to determine the mechanism and preference for different reaction pathways. core.ac.uk
The table below summarizes key energetic data for the parent bicyclo[4.1.0]heptane molecule, providing a baseline for understanding the influence of substituents like the butyl group at the C7 position.
| Property | Value | Method | Reference |
| Enthalpy of Formation (gas) | -23.4 ± 1.7 kJ/mol | Combustion Calorimetry | chemeo.com |
| Ionization Energy | 9.00 eV | Photoelectron Spectroscopy | nist.gov |
| Strain Energy (relative to dimethylcyclopropene) | ~17 kcal/mol | Quantum Mechanics | nih.gov |
This table presents data for the parent bicyclo[4.1.0]heptane. The presence of a 7-butyl group would introduce further electronic and steric effects, subtly altering these values.
Modeling Reaction Mechanisms and Transition States
Computational modeling is a cornerstone for understanding the complex reaction mechanisms that bicyclo[4.1.0]heptane structures undergo. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction pathways.
The reactions of bicyclo[4.1.0]heptane and its derivatives often proceed through radical or cationic intermediates, particularly in oxidation and rearrangement reactions. acs.orgresearchgate.netsemanticscholar.orgnih.gov Computational studies have been pivotal in characterizing these transient species and explaining product distributions.
In the oxidation of bicyclo[n.1.0]alkanes by dioxiranes, DFT computations have shown that hyperconjugative interactions between the σ* orbitals of the C-H bonds adjacent to the cyclopropane ring and the Walsh orbitals of the three-membered ring activate these bonds towards hydrogen atom transfer (HAT). acs.orgresearchgate.netsemanticscholar.org The resulting carbon radical can then undergo further reactions.
The formation of rearranged products in the oxidation of 1-methylbicyclo[4.1.0]heptane provides clear evidence for the involvement of cationic intermediates. acs.orgresearchgate.net Computational studies support a mechanism where the initially formed radical undergoes one-electron oxidation to a cation, which then rearranges. acs.orgsemanticscholar.org The stability of these cyclopropylcarbinyl-type radical and cationic intermediates is a key factor in determining the reaction outcome. The table below outlines the types of intermediates characterized in reactions involving the bicyclo[4.1.0]heptane core.
| Intermediate Type | Reaction Context | Computational Evidence | Key Findings |
| Carbon Radical | Dioxirane-mediated C-H oxygenation | DFT calculations of HAT barriers | Hyperconjugative activation of C-H bonds cis to the cyclopropane ring. acs.orgresearchgate.netsemanticscholar.org |
| Cationic Intermediate | Dioxirane-mediated C-H oxygenation, Cytochrome P450 oxidation | DFT calculations of electron transfer (ET) pathways | Formation via one-electron oxidation of a radical intermediate, leading to rearranged products. acs.orgsemanticscholar.orgufl.edu |
| Platinacyclobutane | Pt-salt catalyzed rearrangement | DFT study of potential energy surfaces | Characterized as a key intermediate in the rearrangement of bicyclic derivatives to monocyclic products. nih.gov |
The use of bicyclo[4.1.0]heptane (norcarane) as a mechanistic probe for radical and cationic intermediates in enzyme-catalyzed oxidations has been extensively studied and debated. ufl.edu While rearranged products are often taken as evidence for these intermediates, computational and experimental work highlights the complexity of the product mixtures, which can also include desaturation products. ufl.edu
The photochemistry of bicyclic systems containing a cyclopropane ring is rich and complex, often involving multiple electronic excited states and non-adiabatic transitions. Ab initio methods, particularly multiconfigurational approaches like CASSCF, are essential for mapping these photochemical pathways.
Studies on the related bicyclo[4.1.0]hept-2-ene have utilized the ab initio multiconfigurational CASSCF/MP2 method to investigate its photochemistry upon direct photolysis. researchgate.net These calculations mapped the ground state (S0) and excited states (S1, T1, and T2), identifying diradical intermediates and various crossing points, such as conical intersections, which facilitate radiationless relaxation from the excited state back to the ground state. researchgate.net The calculations indicated that the primary photochemical event is the cleavage of a cyclopropane bond, leading to diradical intermediates which can then evolve to various photoproducts. researchgate.net
The computational investigation of the photochemistry of bicyclo[4.1.0]hept-2-ene revealed two potential relaxation routes after photoexcitation: S1 → S0 and S1 → T2 → T1 → S0. researchgate.net The calculations suggested that the direct internal conversion from S1 to S0 via conical intersections is the dominant pathway, which is consistent with experimental observations that the product distribution is independent of triplet sensitizers. researchgate.net
While these studies focus on the unsaturated analogue, the fundamental principles of cyclopropane ring-opening upon photoexcitation are relevant to 7-butylbicyclo[4.1.0]heptane. The energy of the incident light would likely promote an electron to an anti-bonding orbital of a C-C bond in the cyclopropane ring, initiating its cleavage and the formation of a 1,3-diradical intermediate, which would then dictate the subsequent thermal reactions leading to final products.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of the bicyclo[4.1.0]heptane system is defined by the puckering of the six-membered ring. The fusion of the cyclopropane ring restricts the conformational flexibility compared to a simple cyclohexane. The cis-fused isomer is significantly more stable than the highly strained trans-isomer. quora.com The cyclohexane ring in cis-bicyclo[4.1.0]heptane preferentially adopts a boat-like conformation to alleviate torsional strain. quora.com
Molecular dynamics (MD) simulations, often in conjunction with quantum chemical calculations, can provide insights into the dynamic behavior and conformational preferences of these molecules in different environments. csuc.cat For derivatives like 3-azabicyclo[4.1.0]heptane-7-carboxylic acid, MD simulations have shown that the bicyclic scaffold is rigid, with limited ring puckering.
| Compound | Method | Key Conformational Finding | Reference |
| cis-Bicyclo[4.1.0]heptane | - | The boat conformation of the six-membered ring is more stable than the chair due to reduced torsional strain. | quora.com |
| 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid | Molecular Dynamics | The bicyclic framework is rigid with limited conformational flexibility. | |
| cis-Bicyclo[4.1.0]heptane derivatives | Spectroscopic and Computational | The conformational preferences are influenced by the nature and position of substituents on the bicyclic system. | jst.go.jp |
Advanced Spectroscopic Characterization Methodologies
Mass Spectrometry for Structural Elucidation and Reaction Monitoring
Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of 7-Butylbicyclo[4.1.0]heptane, providing valuable clues to its structure. The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight of 152.28 g/mol . spectrabase.comspectrabase.com
The fragmentation of this compound under EI conditions would likely proceed through the cleavage of the butyl side chain and the bicyclic framework. The loss of the butyl group (C₄H₉•) would result in a significant fragment ion at m/z 95, corresponding to the bicyclo[4.1.0]heptyl cation. Further fragmentation of the butyl chain itself would lead to a series of characteristic alkyl fragment ions at m/z 57 (C₄H₉⁺), 43 (C₃H₇⁺), and 29 (C₂H₅⁺).
Cleavage of the bicyclo[4.1.0]heptane ring system can also occur. The fragmentation of the parent bicyclo[4.1.0]heptane (norcarane) shows characteristic ions resulting from the loss of ethylene (B1197577) (C₂H₄) and other small neutral molecules. nist.gov By analogy, fragmentation of the 7-butyl derivative could yield ions corresponding to the loss of C₂H₄ from the six-membered ring or rearrangement and cleavage of the cyclopropane (B1198618) ring.
Online mass spectrometry can be employed for real-time monitoring of reactions involving bicyclo[4.1.0]heptane derivatives, allowing for the detection of reaction intermediates and byproducts. rsc.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Structural Origin |
| 152 | [C₁₁H₂₀]⁺ | Molecular Ion |
| 123 | [C₉H₁₅]⁺ | Loss of Ethyl (•C₂H₅) |
| 109 | [C₈H₁₃]⁺ | Loss of Propyl (•C₃H₇) |
| 95 | [C₇H₁₁]⁺ | Loss of Butyl (•C₄H₉) |
| 57 | [C₄H₉]⁺ | Butyl Cation |
This table is based on general fragmentation patterns of alkyl-substituted cycloalkanes and may not represent all observed peaks.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. As this compound is a saturated hydrocarbon, its IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. The spectrum for the related compound, 7-pentylbicyclo[4.1.0]heptane, shows characteristic alkane absorptions. spectrabase.com
The key vibrational modes expected for this compound include:
C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in both the cyclohexane (B81311) ring and the butyl group. The CH₂ and CH₃ groups will have distinct symmetric and asymmetric stretching frequencies within this range.
C-H Bending: Absorptions in the 1450-1470 cm⁻¹ range are attributed to the scissoring and bending vibrations of the CH₂ groups. The characteristic bending of the CH₃ group is expected around 1375 cm⁻¹.
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic vibrations. The C-H bonds of the cyclopropane ring are expected to show stretching absorptions at slightly higher frequencies than those in the cyclohexane ring, typically around 3000-3080 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," can appear in the fingerprint region.
C-C Stretching: C-C single bond stretching vibrations are generally weak and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The absence of strong absorptions in other regions of the spectrum, such as those for C=O, O-H, or C=C bonds, confirms the saturated and non-functionalized nature of the molecule.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Cyclopropane C-H |
| 2850-2960 | C-H Stretch | Alkyl CH₂, CH₃ |
| 1450-1470 | C-H Bend | CH₂ |
| ~1375 | C-H Bend | CH₃ |
| ~1020 | C-C Stretch | Cyclopropane Ring |
This table provides expected ranges based on typical values for the functional groups present.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show a complex pattern of signals in the upfield region, characteristic of saturated hydrocarbons. The chemical shifts of the protons are influenced by their local electronic environment.
Butyl Group Protons: The protons of the butyl group will appear as distinct multiplets. The terminal methyl group (CH₃) is expected to be the most upfield signal, likely a triplet around 0.9 ppm. The methylene (B1212753) groups (CH₂) of the butyl chain will resonate at slightly higher chemical shifts, with increasing deshielding closer to the bicyclic ring.
Bicyclo[4.1.0]heptane Protons: The protons on the bicyclic system will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the cyclopropane ring (at C1, C6, and C7) are expected to be the most shielded of the ring protons, appearing at lower chemical shifts. The stereochemistry of the butyl group at C7 (endo or exo) will significantly influence the chemical shifts of the C7 proton and the adjacent bridgehead protons (C1 and C6). For instance, in related dichlorinated bicyclo[4.1.0]heptane systems, distinct chemical shifts are observed for the bridgehead and cyclopropyl (B3062369) protons. oc-praktikum.de The protons on the six-membered ring will resonate in a complex pattern, likely in the range of 1.0-2.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, offering a direct count of the different carbon environments. For this compound, the number of signals will depend on the symmetry of the molecule. Assuming an asymmetric center at C7, all 11 carbon atoms could be chemically non-equivalent, resulting in 11 distinct signals.
Butyl Group Carbons: The carbon atoms of the butyl group will resonate in the typical aliphatic region (approximately 10-40 ppm).
Bicyclo[4.1.0]heptane Carbons: The carbons of the bicyclic framework will also appear in the aliphatic region. The cyclopropyl carbons (C1, C6, and C7) are expected to be relatively shielded compared to the carbons of the six-membered ring. The chemical shift of C7 will be directly influenced by the attached butyl group. The stereochemical orientation of the butyl group will also affect the chemical shifts of the other ring carbons. In related bicyclo[4.1.0]heptane derivatives, the bridgehead carbons and the other ring carbons show distinct and assignable signals. nanobioletters.comnih.gov
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could be used to determine the stereochemical relationship between the butyl group and the protons of the bicyclic ring, thus establishing the endo or exo configuration of the substituent at the C7 position.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butyl CH₃ | 0.8 - 1.0 | 13 - 15 |
| Butyl CH₂ | 1.2 - 1.6 | 20 - 35 |
| Cyclohexane CH₂ | 1.0 - 2.0 | 20 - 30 |
| Bridgehead CH (C1, C6) | 0.5 - 1.5 | 15 - 25 |
| Cyclopropane CH (C7) | 0.3 - 1.0 | 10 - 20 |
These are estimated ranges and actual values can vary depending on the solvent and specific stereoisomer.
Research Applications in Organic Synthesis and Mechanistic Probing
Utilization as Mechanistic Probes in Enzymatic Systems
The bicyclo[4.1.0]heptane framework, also known as norcarane (B1199111), is a well-established radical clock. The inherent strain of the cyclopropane (B1198618) ring allows it to undergo characteristic ring-opening reactions when a radical or cationic intermediate is formed on the adjacent carbon. This property makes its derivatives, including 7-butylbicyclo[4.1.0]heptane, effective probes for studying the mechanisms of enzymatic reactions, particularly oxidations.
Derivatives of bicyclo[4.1.0]heptane are employed to discern the nature of intermediates in enzyme-catalyzed hydroxylation reactions, such as those mediated by cytochrome P450 enzymes. When an enzyme abstracts a hydrogen atom from the bicyclo[4.1.0]heptane skeleton, a radical intermediate is formed. The fate of this radical—whether it is trapped by a hydroxyl group faster than the cyclopropane ring opens—provides insight into the lifetime and nature of the intermediate. The formation of rearranged products is indicative of a discrete radical or cationic intermediate, helping to distinguish between concerted and stepwise reaction pathways. torvergata.it
For instance, in studies of manganese-catalyzed C(sp³)–H functionalization, bicyclo[4.1.0]heptane (norcarane) has been used to probe for the involvement of radical and cationic intermediates. torvergata.it The distribution of oxidation products helps to understand the reaction pathways. While specific studies on the 7-butyl derivative are not extensively documented, the principles derived from norcarane are directly applicable. The presence of the butyl group at the 7-position can influence the rate of ring opening and the product distribution, offering a more nuanced tool for probing enzymatic active sites.
The butyl group in this compound can play a significant role in how the molecule orients itself within an enzyme's active site. This orientation dictates which C-H bonds are presented to the enzyme's catalytic machinery, thereby influencing the regioselectivity of oxidation. By analyzing the positions of hydroxylation or other modifications on the molecule, researchers can infer the spatial constraints and electronic environment of the active site.
Furthermore, the hydrophobic nature of the butyl chain can enhance the binding affinity of the molecule to nonpolar pockets within an enzyme. This can be particularly useful in studying enzymes that process lipophilic substrates. The study of how modifications to the alkyl substituent at the 7-position affect binding and turnover can provide valuable data on the structure-activity relationships of the enzyme. While direct studies on this compound are limited, research on analogous structures like 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane as a substrate for monoamine oxidase B highlights how stereochemistry and substituents on the bicyclo[4.1.0]heptane core are crucial in determining interactions with enzymes. researchgate.net
Building Blocks in the Synthesis of Complex Organic Molecules
The bicyclo[4.1.0]heptane scaffold is a versatile starting material for the synthesis of a variety of more complex molecules. The strained cyclopropane ring can be selectively opened under various conditions to introduce new functional groups and expand the ring system, leading to diverse molecular architectures.
Bicyclo[4.1.0]heptane and its derivatives serve as valuable starting points for the creation of chemical libraries for drug discovery and other applications. The functionalization of the bicyclo[4.1.0]heptane core can lead to a wide array of novel compounds. For example, derivatives of bicyclo[4.1.0]heptane have been synthesized and evaluated as melanin-concentrating hormone receptor R1 (MCHR1) antagonists, which have potential applications in the treatment of obesity. nih.gov The synthesis of aza-bicyclo[4.1.0]heptane derivatives has also been explored for their potential roles in medicinal chemistry, such as inhibitors of inducible nitric oxide synthase (iNOS) and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.org The butyl group of this compound provides a handle for further synthetic transformations or can be an integral part of the final target molecule's pharmacophore.
The unique reactivity of the bicyclo[4.1.0]heptane system has been exploited in the development of new synthetic methods. For instance, the Corey-Chaykovsky reaction has been used to generate functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net These methodologies often take advantage of the strain in the three-membered ring to drive reactions. While specific examples detailing the use of this compound in the development of new synthetic methods are not prominent in the literature, its structural features make it a suitable substrate for exploring and optimizing such transformations. The development of transition-metal-free radical oxidation of 1,6-enyne cyclopropanation to synthesize aza-bicyclo[4.1.0]heptane derivatives showcases the ongoing innovation in synthesizing this class of compounds. rsc.orgrsc.org
Exploration of Bicyclo[4.1.0]heptane Derivatives for Specific Chemical Functions
Researchers have explored the functionalization of the bicyclo[4.1.0]heptane skeleton to imbue it with specific chemical properties and biological activities. A notable example is 7,7-dichlorobicyclo[4.1.0]heptane, which is synthesized from cyclohexene (B86901) and serves as an intermediate in the synthesis of other compounds. oc-praktikum.de The presence of the gem-dichloro group at the 7-position significantly alters the chemical reactivity of the cyclopropane ring, making it a precursor for various transformations. For instance, it can be used to synthesize cycloheptatriene-1,3,5. google.com While the butyl group in this compound does not confer the same type of reactivity as the dichloro substituents, its influence on the steric and electronic properties of the molecule can be harnessed for specific applications, such as tuning the lipophilicity and target affinity of bioactive molecules.
Emerging Research Directions and Future Outlook
Development of Enantioselective Synthetic Routes for Substituted Bicyclo[4.1.0]heptanes
The synthesis of specific stereoisomers (enantiomers) of substituted bicyclo[4.1.0]heptanes is crucial for their application in areas like medicinal chemistry, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. Researchers are therefore focusing on developing enantioselective synthetic routes that yield a high excess of one enantiomer over the other.
A significant approach involves the use of asymmetric transfer hydrogenation (ATH) reactions with bifunctional ruthenium catalysts to create chiral cyclohexanone (B45756) derivatives. mdpi.comnih.gov These intermediates then serve as versatile building blocks for the stereoselective construction of the bicyclo[4.1.0]heptane scaffold. mdpi.comnih.gov For instance, a cytosine analogue built on a bicyclo[4.1.0]heptane framework has been synthesized using this methodology. mdpi.comnih.gov
Another strategy employs chiral auxiliaries, such as a dihydrobenzoin moiety attached to a cyclohexenone, to guide the stereochemical outcome of subsequent reactions. semanticscholar.org While this method has been used to synthesize nucleoside analogues with a bicyclo[4.1.0]heptane core, the resulting compounds did not show significant antiviral activity in initial tests. semanticscholar.org
Key to many of these syntheses is the ability to perform highly diastereoselective reactions, such as allylic oxidations and hydroborations, on functionalized cyclohexane (B81311) precursors. nih.govresearchgate.net These reactions allow for the precise installation of functional groups with specific stereochemistry, which is then carried through to the final bicyclo[4.1.0]heptane product. nih.govresearchgate.net The development of these methods has enabled the synthesis of complex molecules, including carbocyclic nucleoside analogues with multiple chiral centers. nih.govresearchgate.net
| Synthetic Strategy | Key Features | Example Application | Reference |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Uses bifunctional ruthenium catalysts to create chiral cyclohexanone intermediates. | Synthesis of a cytosine analogue on a bicyclo[4.1.0]heptane scaffold. | mdpi.comnih.gov |
| Chiral Auxiliaries | Employs a temporary chiral group (e.g., dihydrobenzoin) to direct stereochemistry. | Synthesis of nucleoside analogues with a bicyclo[4.1.0]heptane core. | semanticscholar.org |
| Diastereoselective Reactions | Utilizes reactions like allylic oxidation and hydroboration for precise stereocontrol. | Modular construction of functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediates. | nih.govresearchgate.net |
Investigation of Novel Reactivity Patterns and Unconventional Transformations
The inherent ring strain of the cyclopropane (B1198618) ring within the bicyclo[4.1.0]heptane system makes it susceptible to a variety of unique chemical transformations. Researchers are actively exploring these novel reactivity patterns to access new and complex molecular architectures.
One area of investigation involves visible light-induced reactions. rsc.org For example, singlet nucleophilic carbenes generated by visible light can undergo rapid [2+1]-cycloaddition with tethered olefins to form bicyclo[4.1.0]heptane scaffolds. rsc.org This method is advantageous as it often proceeds without the need for external photocatalysts or additives. rsc.org Furthermore, these photochemically generated bicyclo[4.1.0]heptane derivatives can undergo subsequent ring-expansion reactions, providing access to valuable heterocyclic frameworks. rsc.org
Transition metal catalysis also plays a pivotal role in uncovering new reactivity. Ruthenium-catalyzed transformations of enynes with diazoalkanes have been shown to produce alkenylbicyclo[3.1.0]hexanes, and in some cases, can be extended to the synthesis of bicyclo[4.1.0]heptane derivatives from 1,7-enynes. acs.org Similarly, palladium-catalyzed intramolecular coupling and cyclization of specific diene-diones with styryl bromides offers a route to 2-styryl-substituted bicyclo[4.1.0]heptenes. acs.org
Radical-mediated reactions are also being explored. The reduction of 7,7-dibromobicyclo[4.1.0]heptane with tin hydrides proceeds through radical intermediates, allowing for selective functionalization. More recently, a transition-metal-free radical cascade cyclization of aza-1,6-enynes has been developed to access azabicyclo[4.1.0]heptane-2,4,5-trione derivatives. rsc.org This method involves the formation of four new chemical bonds in a single pot under mild conditions. rsc.org
Applications in Supramolecular Chemistry and Materials Science
The rigid and well-defined three-dimensional structure of the bicyclo[4.1.0]heptane core makes it an attractive building block for applications in supramolecular chemistry and materials science. These fields focus on the design and synthesis of large, ordered structures from smaller molecular components.
In materials science, bicyclo[4.1.0]heptane derivatives are being investigated as monomers for polymerization reactions. For example, the alternating copolymerization of 7-methylenedibenzo[a,c]bicyclo[4.1.0]heptane with carbon monoxide, catalyzed by palladium complexes, produces polyketones. researchgate.net The properties of these polymers can be tuned by the choice of catalyst and reaction conditions. researchgate.net The thermal ring-opening of copolymers containing 7-methylenebicyclo[4.1.0]heptane units can also lead to new polymers with different backbone structures. researchgate.net
The unique structural characteristics of these compounds also make them interesting for the development of novel materials with specific mechanical and thermal properties. While still an emerging area, the predictable geometry of the bicyclo[4.1.0]heptane scaffold offers potential for creating highly organized and functional materials.
Integration of Advanced Machine Learning and AI in Predicting Bicyclo[4.1.0]heptane Properties and Reactions
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. acs.orgresearchgate.net This is particularly relevant for complex systems like bicyclo[4.1.0]heptanes, where experimental determination of properties can be time-consuming and resource-intensive.
Scientific machine learning (SciML) approaches are being developed to design new molecules with desired properties. acs.org For instance, deep generative models have been used to prospect for new flavor molecules, and have identified isomeric structures of molecules already used in the flavor industry, including a derivative of bicyclo[4.1.0]heptane. acs.org
Group contribution methods, which estimate properties based on the structural fragments of a molecule, are being enhanced with AI to provide more accurate predictions. dergipark.org.tr These hybrid models combine data-driven techniques with fundamental chemical principles. researchgate.netdergipark.org.tr This approach has been used to estimate thermodynamic properties like the enthalpy of vaporization for compounds including bicyclo[4.1.0]heptane-7-carboxylic acid. dergipark.org.tr
Q & A
Q. How can molecular dynamics simulations enhance understanding of this compound’s behavior in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
